![molecular formula C14H15FN4O2S B2624731 N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097914-88-8](/img/structure/B2624731.png)
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been synthesized using various methods and has shown promising results in various applications, including medicinal chemistry, drug discovery, and pharmacology.
Mechanism of Action
The mechanism of action of N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including kinases, by binding to their active sites. This inhibition leads to the disruption of various cellular signaling pathways, which are involved in various diseases.
Biochemical and Physiological Effects:
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been reported to have anti-inflammatory effects by inhibiting the activity of various enzymes involved in inflammation. In addition, it has been reported to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have good yields and high purity. This compound has also been reported to have potent inhibitory activity against various enzymes, making it a valuable tool for studying various cellular signaling pathways. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the research on N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine. One of the most significant directions is the development of more efficient and cost-effective synthesis methods for this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various diseases. Other future directions include the development of more potent analogs of this compound and the evaluation of its safety and toxicity profiles.
Synthesis Methods
The synthesis of N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine has been reported using various methods. One of the most common methods involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with azetidine-3-amine in the presence of a base, followed by the reaction with pyridazin-3-amine. This method has been reported to yield the desired compound in good yields and high purity.
Scientific Research Applications
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine has shown promising results in various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry and drug discovery. It has been reported to have potent inhibitory activity against various enzymes, including kinases, which are involved in various diseases, such as cancer and inflammation. This compound has also been reported to have potential therapeutic effects in various animal models of diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
N-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S/c1-10-7-12(4-5-13(10)15)22(20,21)19-8-11(9-19)17-14-3-2-6-16-18-14/h2-7,11H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWCHFLIEAEBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine |
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